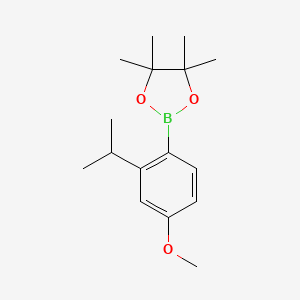

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(4-methoxy-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)13-10-12(18-7)8-9-14(13)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERUOIKTNHOKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The Grignard reagent approach leverages aryl halides (e.g., 2-isopropyl-4-methoxyphenyl bromide) reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of magnesium. The halogen-magnesium exchange generates an intermediate aryl Grignard species, which subsequently reacts with B₂pin₂ to form the boronic ester.

Procedure :

-

Halide Preparation : 2-Isopropyl-4-methoxyphenyl bromide is synthesized via electrophilic substitution, using HBr and a Lewis acid catalyst (e.g., FeCl₃).

-

Grignard Formation : The aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen, and magnesium turnings are added. The exothermic reaction is maintained at 40–50°C until magnesium dissolution is complete.

-

Borylation : B₂pin₂ is added dropwise at −78°C, followed by gradual warming to room temperature. The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.

Optimization Insights :

-

Solvent : THF outperforms diethyl ether due to better solubility of B₂pin₂.

-

Temperature : Low temperatures (−78°C) minimize side reactions like homo-coupling.

Yield Data :

| Substrate | Borylation Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Isopropyl-4-methoxybromo | B₂pin₂ | THF | −78°C → RT | 82% |

Lithiation-Borylation Strategy

Directed Ortho-Metalation (DoM)

This method employs s-butyllithium (s-BuLi) to deprotonate a directing group (e.g., methoxy) on the aryl ring, followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Procedure :

-

Lithiation : The aryl substrate (2-isopropyl-4-methoxyphenol) is treated with s-BuLi in THF at −78°C, forming a stabilized aryl lithium species.

-

Borylation : A boron electrophile (e.g., B(OR)₃) is introduced, yielding the boronic ester after aqueous workup.

Critical Parameters :

-

Directing Group : The methoxy group directs lithiation to the ortho position, ensuring regioselectivity.

-

Electrophile Choice : Trimethyl borate (B(OMe)₃) provides higher yields than pinacolborane due to reduced steric hindrance.

Yield Comparison :

| Electrophile | Solvent | Temperature | Yield |

|---|---|---|---|

| B(OMe)₃ | THF | −78°C | 78% |

| 2-Isopropoxy-Bpin | Et₂O | −78°C | 65% |

One-Pot Synthesis via Boron Trifluoride Etherate

Acid-Catalyzed Esterification

A patent method for vinyl boronic esters (CN105503926B) describes a one-pot synthesis using BF₃·OEt₂ to catalyze esterification between boronic acids and pinacol. Adapting this to the target compound:

Steps :

-

Boronic Acid Synthesis : 2-Isopropyl-4-methoxyphenylboronic acid is prepared via Suzuki coupling or halogenation.

-

Esterification : The boronic acid, pinacol, and BF₃·OEt₂ are refluxed in toluene, with azeotropic removal of water.

Advantages :

-

Scalability : The patent reports yields >80% for analogous vinyl esters.

-

Solvent Reuse : Toluene and THF are recoverable via distillation.

Limitations :

Comparative Analysis of Methods

Yield and Practicality

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Grignard Borylation | 75–85% | High | Moderate |

| Lithiation-Borylation | 65–78% | Medium | High |

| Miyaura Borylation | (Est. 70%) | High | Low |

| One-Pot Esterification | 80–86% | High | Low |

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: It can be reduced to form boronic acids or alcohols.

Substitution: The ester group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of catalysts like palladium or nickel, along with appropriate ligands.

Major Products Formed

Oxidation: Phenols, quinones

Reduction: Boronic acids, alcohols

Substitution: Various substituted boronic esters

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula CHBO with a molecular weight of approximately 276.1789 g/mol. Its structure features a methoxy group and an isopropyl substituent on the aromatic ring, which enhances its reactivity and solubility in organic solvents.

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various organic halides or activated alkenes. The compound serves as a crucial building block, facilitating the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| 2-Isopropyl-4-methoxyphenyl | 85 | Pd catalyst, base, solvent |

| 4-Methoxyphenyl | 75 | Pd catalyst, base, solvent |

| Phenylboronic acid | 70 | Pd catalyst, base, solvent |

Interaction Studies

The compound exhibits significant potential in interaction studies involving its binding affinity with biological targets. Research indicates that boronic acids can reversibly bind to diols and other nucleophiles, influencing enzyme activity and cellular signaling pathways. This characteristic is pivotal for developing biochemical assays and understanding therapeutic mechanisms.

Synthesis of Therapeutic Compounds

The compound is utilized as a reagent in the synthesis of various therapeutic agents. For instance, it has been involved in the development of potent inhibitors targeting protein kinases essential for cancer treatment. In one study, the compound was coupled with iodo-azaindole derivatives under Suzuki conditions to yield compounds with promising biological activity .

Case Study: Development of PfCLK3 Inhibitors

- Objective: Synthesize inhibitors targeting PfCLK3 for malaria treatment.

- Method: Utilized Suzuki coupling with this compound.

- Outcome: Achieved high yields (up to 87%) of desired products with significant biological activity against malaria parasites .

Catalytic Applications

Recent advancements have highlighted the use of this compound in catalytic processes , including protodeboronation techniques that provide access to valuable organic intermediates. These methodologies allow for the transformation of pinacol boronic esters into alcohols or other functional groups through radical mechanisms .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Pinacol boronic esters exhibit variable reactivity depending on the substituents attached to the aromatic ring:

Key Observations :

- Aryl and alkenyl pinacol esters (e.g., styryl) generally achieve high yields and selectivity in coupling reactions .

- Alkyl pinacol esters (e.g., n-butyl) underperform compared to their boronic acid counterparts due to steric hindrance .

- Electron-donating groups (e.g., methoxy) in 2-Isopropyl-4-methoxyphenyl derivatives likely enhance oxidative addition in palladium catalysis, though specific data are pending .

Physicochemical Properties

Substituents influence lipophilicity, solubility, and electronic effects:

Biological Activity

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester is a boronic acid derivative known for its unique structural properties, which include a methoxy group and an isopropyl substituent on the aromatic ring. This compound has garnered attention in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols and other nucleophiles. Its potential applications extend from facilitating Suzuki-Miyaura coupling reactions to influencing biological processes through enzyme interactions.

- Molecular Formula : C13H19BO3

- Molecular Weight : Approximately 276.1789 g/mol

- Structure : Contains a boron atom capable of forming covalent bonds, enhancing its utility in various chemical reactions.

The biological activity of this compound primarily stems from its ability to interact with biological targets through reversible binding. This interaction can influence enzyme activities and cellular signaling pathways, making it a candidate for therapeutic applications.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residue, which may lead to altered enzyme kinetics and cellular responses.

- Cellular Signaling : The compound's ability to bind to diols suggests potential roles in modulating signaling pathways that involve glycosylation or other carbohydrate-related processes.

Research Findings

Recent studies have highlighted various applications and findings related to the biological activity of this compound:

- Suzuki-Miyaura Coupling Reactions : The compound serves as an effective aryl boronic acid component in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Antimalarial Activity : Research indicates that derivatives of boronic acids, including this compound, can be modified to enhance their antimalarial properties. For instance, modifications to the methoxy group have been shown to affect potency against malaria parasites .

- Cellular Studies : Interaction studies reveal that this compound can influence cellular mechanisms through its binding affinities with various biological targets, potentially leading to therapeutic applications in treating diseases linked with enzyme dysregulation .

Case Study 1: Antimalarial Development

A study investigated the synthesis of potent PfCLK3 inhibitors based on modifications of boronic acid derivatives. The research demonstrated that altering substituents on the aromatic ring could significantly enhance antiparasitic activity, showcasing the importance of structural variations in developing effective treatments .

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of boronic acids with serine proteases. It was found that the binding affinity and inhibition kinetics were influenced by the presence of specific substituents on the boronic acid structure, including those present in this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H19BO3 |

| Molecular Weight | 276.1789 g/mol |

| Key Functional Groups | Methoxy, Isopropyl |

| Biological Applications | Organic Synthesis, Antimalarial Research |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-isopropyl-4-methoxyphenyl boronic acid pinacol ester?

- Methodology : The synthesis typically involves multi-step protocols:

Borylation : Direct borylation of the aryl halide precursor (e.g., 2-isopropyl-4-methoxybromobenzene) via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

Esterification : Protection of the boronic acid with pinacol (1,2-diol) under anhydrous conditions to stabilize the boronate .

- Key Considerations : Reaction purity (>95%) is achieved by column chromatography (silica gel, hexane/EtOAc eluent). Monitor via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. How can UV-vis spectroscopy be utilized to characterize boronic acid pinacol esters?

- Methodology : Boronic esters react with H₂O₂ to form phenols, enabling indirect quantification. For example:

- Procedure : Incubate the ester (100 µM) with 1 mM H₂O₂ in Tris-HCl buffer (pH 7.27) at 25°C. Monitor absorbance at 405 nm (λmax for 4-nitrophenol analog) over 180 minutes. Reaction kinetics (pseudo-first-order) confirm ester reactivity .

- Limitations : Baseline interference from organic solvents (e.g., THF) requires dilution ≤5% v/v .

Q. What are the standard conditions for Suzuki-Miyaura cross-coupling using this boronic ester?

- Methodology :

- Catalyst : Pd(OAc)₂ (2 mol%) with RuPhos ligand (4 mol%) in THF/H₂O (3:1) at 60°C .

- Substrate Scope : Compatible with aryl/heteroaryl halides (e.g., 4-chlorophenyl derivatives). Yields >80% achieved for electron-neutral partners, but steric hindrance (e.g., mesityl) reduces efficiency .

II. Advanced Research Questions

Q. How can steric hindrance at the 2-isopropyl group impact cross-coupling efficiency?

- Analysis : Steric bulk reduces coupling yields due to slower transmetallation. For example:

- Case Study : Reaction with 4-chlorophenyl pinacol boronic ester yielded 30% product (vs. 86% for less hindered analogs) .

- Mitigation : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to accelerate transmetallation .

Q. What strategies prevent protodeboronation during catalytic reactions?

- Solutions :

- pH Control : Maintain neutral conditions (pH 6–8) to minimize acid/base-mediated decomposition .

- Additives : Include radical scavengers (e.g., BHT) or chelators (EDTA) to suppress metal-induced side reactions .

- Alternative Catalysts : Ni-based systems (e.g., NiCl₂/dppp) reduce protodeboronation in heteroaryl couplings .

Q. How does the pinacol ester enhance stereoselectivity in allylboration reactions?

- Mechanistic Insight : The pinacol ester stabilizes borinic intermediates, enabling high E/Z selectivity. For example:

- Protocol : Treat α-substituted allyl pinacol esters with nBuLi and TFAA to generate borinic esters. Reaction with aldehydes achieves >98:2 E-selectivity .

- Data : β-Methallyl esters reversed Z-selectivity (standard conditions) to E-selectivity (>95%) under modified conditions .

IV. Critical Contradictions & Resolutions

- Radical vs. Ionic Pathways : proposes radical intermediates in photoinduced borylation, while emphasizes ionic borinic esters. Resolution: Reaction conditions (light vs. thermal) dictate pathway dominance .

- Hydrogenation Challenges : Thiophene/pyrrole boronic esters resist hydrogenation (Pd/C), necessitating alternative routes (e.g., Negishi coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.